1-(4-Bromophenoxymethyl)-2,4-difluorobenzene
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Overview
Description
4-Bromophenyl 2,4-difluorobenzyl ether is a chemical compound with the molecular formula C13H9BrF2O and a molecular weight of 299.11 g/mol . This compound is known for its unique structure, which includes a bromophenyl group and a difluorobenzyl ether moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 4-bromophenyl 2,4-difluorobenzyl ether typically involves the reaction of 4-bromophenol with 2,4-difluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . The product is then purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
4-Bromophenyl 2,4-difluorobenzyl ether undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The ether linkage can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The aromatic rings can undergo reduction reactions to form partially or fully hydrogenated products.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents like potassium permanganate .
Scientific Research Applications
4-Bromophenyl 2,4-difluorobenzyl ether is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: It is employed in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-bromophenyl 2,4-difluorobenzyl ether involves its interaction with specific molecular targets, such as enzymes and receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the difluorobenzyl ether moiety can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
4-Bromophenyl 2,4-difluorobenzyl ether can be compared with other similar compounds, such as:
4-Bromodiphenyl ether: This compound has a similar bromophenyl group but lacks the difluorobenzyl ether moiety, making it less versatile in certain applications.
4-Bromophenyl 2-chloroethyl ether: This compound contains a chloroethyl group instead of the difluorobenzyl ether moiety, which affects its reactivity and applications.
The presence of the difluorobenzyl ether moiety in 4-bromophenyl 2,4-difluorobenzyl ether imparts unique chemical properties that make it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C13H9BrF2O |
---|---|
Molecular Weight |
299.11 g/mol |
IUPAC Name |
1-[(4-bromophenoxy)methyl]-2,4-difluorobenzene |
InChI |
InChI=1S/C13H9BrF2O/c14-10-2-5-12(6-3-10)17-8-9-1-4-11(15)7-13(9)16/h1-7H,8H2 |
InChI Key |
JZIKKLTYMIBTJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCC2=C(C=C(C=C2)F)F)Br |
Origin of Product |
United States |
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